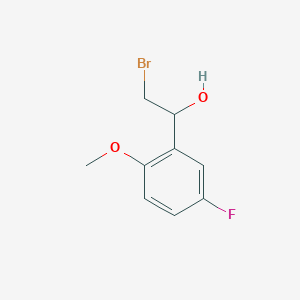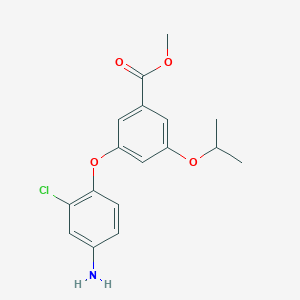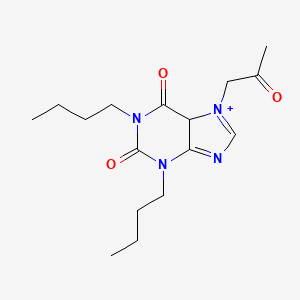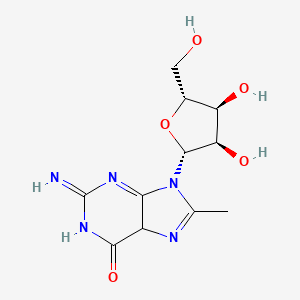
Guanosine, 8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 8-methyl- is a modified nucleoside where a methyl group is introduced at the C8 position of the guanine base. This modification significantly alters the chemical and physical properties of the nucleoside, making it a valuable tool in various scientific research applications, particularly in the study of nucleic acid structures and functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .
Types of Reactions:
Oxidation: 8-methylguanosine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Substitution: The methyl group at the C8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Alkylation: The compound can undergo further alkylation reactions, particularly at the nitrogen atoms of the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Alkylation: Alkyl halides in the presence of a base are commonly used for further alkylation.
Major Products:
Oxidation: Oxidized derivatives of 8-methylguanosine.
Substitution: Substituted guanosine derivatives with various functional groups.
Alkylation: Further alkylated guanosine derivatives.
科学研究应用
Chemistry: 8-methylguanosine is used as a stabilizer for Z-form RNA, which is a left-handed helical form of RNA. This stabilization is crucial for studying the structural and functional properties of Z-RNA .
Biology: In biological research, 8-methylguanosine is used to study the interactions between nucleic acids and proteins. It helps in understanding the role of modified nucleosides in RNA and DNA structures .
Medicine: Its unique properties make it a candidate for drug development targeting specific nucleic acid structures .
Industry: In the industrial sector, 8-methylguanosine is used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents .
作用机制
The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .
相似化合物的比较
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose.
8-Bromoguanosine: A nucleoside with a bromine atom at the C8 position of the guanine base.
8-Azaguanosine: A nucleoside with a nitrogen atom replacing the carbon at the C8 position.
Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI 键 |
ZJRXCAQZFLRRHM-XXWJQXOGSA-N |
手性 SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


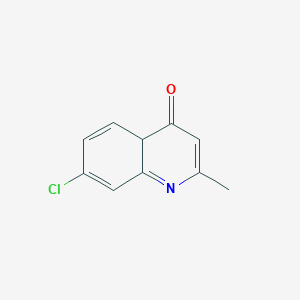
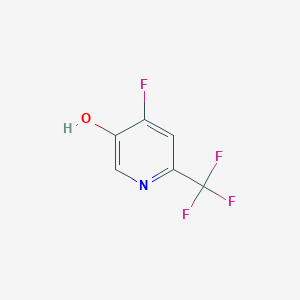
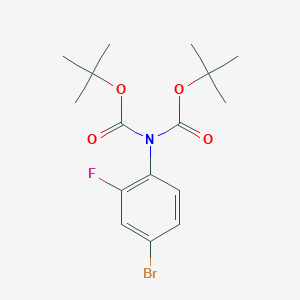
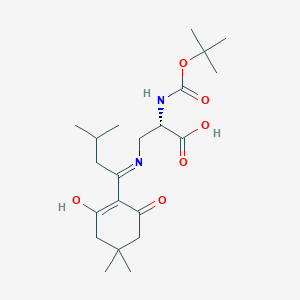

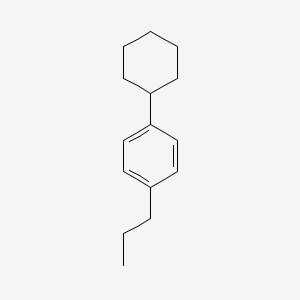
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
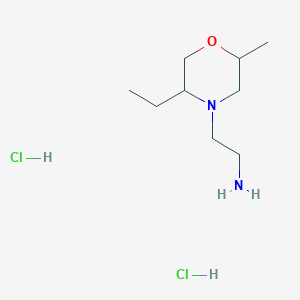
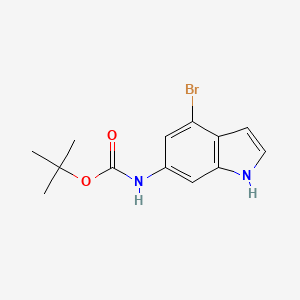
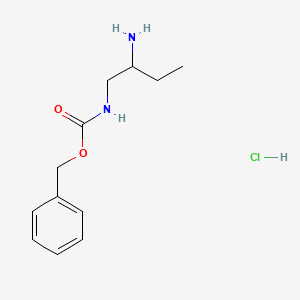
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
